![molecular formula C17H25N3O3 B3136234 tert-Butyl (1R*,4R*)-4-(nicotinamido)cyclohexylcarbamate CAS No. 412357-62-1](/img/structure/B3136234.png)
tert-Butyl (1R*,4R*)-4-(nicotinamido)cyclohexylcarbamate
Description
The compound “tert-Butyl (1R*,4R*)-4-(nicotinamido)cyclohexylcarbamate” is a complex organic molecule that contains a tert-butyl group, a cyclohexyl group, and a nicotinamido group . The tert-butyl group is a branched alkyl group that is often used in organic synthesis due to its unique reactivity pattern . The cyclohexyl group is a six-membered ring that can exist in various conformations. The nicotinamido group is derived from nicotinamide, a form of vitamin B3.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the tert-butyl group, which is known for its unique reactivity pattern . The compound could potentially undergo reactions at the carbamate group or the nicotinamido group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl carbamate, a related compound, is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .properties
IUPAC Name |
tert-butyl N-[4-(pyridine-3-carbonylamino)cyclohexyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-14-8-6-13(7-9-14)19-15(21)12-5-4-10-18-11-12/h4-5,10-11,13-14H,6-9H2,1-3H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZMSWNSRIUHQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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